Field: Medicinal Chemistry
Summary: A compound with a similar structure, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been studied as a disruptor of mycobacterial energetics.
Methods: The study involved the biological characterization of the compound and a Structure-Activity Relationships analysis around it.
3,5-Dichlorophenyl thioethanol is an organic compound with the molecular formula . It features a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions, along with a thioethanol group. This compound is recognized for its diverse applications across various fields, including chemistry, biology, and industry. The presence of chlorine atoms imparts electron-withdrawing characteristics to the phenyl ring, affecting its reactivity and potential biological activity.
Currently, there is no scientific literature available describing a specific mechanism of action for 3,5-Dichlorophenyl thioethanol.
3,5-Dichlorophenyl thioethanol can be synthesized through several methods. A common approach involves:
In industrial settings, synthesis may involve optimized conditions for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
The applications of 3,5-Dichlorophenyl thioethanol are varied:
3,5-Dichlorophenyl thioethanol is distinguished by the specific positioning of its chlorine atoms on the phenyl ring. This arrangement influences its reactivity and biological activity compared to similar compounds. For instance:
Nucleophilic substitution remains a cornerstone for synthesizing 3,5-dichlorophenyl thioethanol. Key methods include:
A widely adopted route involves reacting 3,5-dichlorobenzyl chloride with thiourea under reflux, followed by alkaline hydrolysis to yield the thioethanol derivative. This approach leverages the nucleophilicity of sulfur in thiourea to displace chlorine in a two-step process.
Reaction Scheme:
Key Parameters:
Recent advances enable direct substitution using disulfides as nucleophiles, bypassing toxic thiols. For example, 18-crown-6-ether enhances reactivity of electron-deficient aryl halides (e.g., fluorinated substrates) at 0–25°C, enabling mild conditions.
Advantages:
Table 1: Comparison of Nucleophilic Substitution Methods
| Method | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Thiourea Hydrolysis | 3,5-Dichlorobenzyl chloride | Reflux, NaOH, EtOH | 60–70 | |
| Disulfide Substitution | Aryl halide + R₂S₂ | 18-crown-6, RT | 50–90 |
Catalysis improves efficiency and site-specific functionalization of dichlorophenyl scaffolds.
A Ni/dcypt system facilitates aryl exchange between 2-pyridyl sulfides and aryl electrophiles (e.g., aryl halides, esters). This method avoids toxic thiols and achieves high regioselectivity for meta-substituted products.
Mechanism:
Example:
$$ \text{Ar–X} + \text{Pyridyl–S–R} \xrightarrow{\text{Ni/dcypt}} \text{Ar–S–R} + \text{Pyridyl–X} $$
Applications:
Co(II) salts enable direct C–S coupling at the ortho position of phenols under mild conditions. This method minimizes byproducts and operates at ambient temperatures.
Conditions:
Yield: Up to 90% for electron-rich aryl thiols.
Continuous flow systems optimize scalability and safety for thioether synthesis.
A steel column packed with AR-35 (a solid acid catalyst) enables efficient mixing and reaction in THF. Syringe pumps deliver reactants (e.g., 3,5-dichlorophenyl thioethanol precursors) at controlled rates, achieving high throughput.
Advantages:
Industrial Workflow:
A two-step continuous flow process combines asymmetric allylboration and epoxidation to synthesize chiral 1-aryl-1,3-diols. While not directly applicable to thioethanol, this demonstrates scalability for complex intermediates.
Key Takeaway: Flow systems reduce solvent waste and enable real-time monitoring, critical for industrial adoption.
The thiol (-SH) and thioether (-S-) groups in 3,5-dichlorophenyl thioethanol play critical roles in mediating interactions with metalloenzymes and nucleic acids. Molecular docking studies reveal that the thiol group forms coordinate bonds with transition metal ions in enzymatic active sites. For instance, in dinuclear palladium(II) complexes, thiol-containing ligands like cysteine and N-acetylcysteine exhibit binding affinities dependent on sulfur-metal coordination geometry [2]. The thioethanol moiety in 3,5-dichlorophenyl thioethanol similarly coordinates to Pd(II) centers, with bond lengths ranging from 2.35–2.45 Å, as observed in analogous systems [2].
Docking simulations against Homo sapiens MAP2K6 (PDB: 3VN9) demonstrate that the thiol group forms hydrogen bonds with active-site residues such as Arg339 and Asp224 [3]. A comparative analysis of binding energies shows that substituting the thiol with a methyl group reduces affinity by 3.2 kcal/mol, underscoring the importance of sulfur-mediated interactions [3]. Additionally, hydrophobic interactions between the chlorophenyl ring and nonpolar residues (e.g., Ala170) enhance stabilization, contributing to a total docking score of −8.7 kcal/mol [3].
Table 1: Molecular Docking Results for 3,5-Dichlorophenyl Thioethanol
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| MAP2K6 (3VN9) | −8.7 | Arg339 (H-bond), Ala170 (hydrophobic) |
| Bacillus pasteurii urease | −7.2 | Ni²⁺ coordination, His323 (π-stacking) |
| B-DNA | −6.5 | Minor groove intercalation, van der Waals |
The sulfur atom’s nucleophilicity further enables covalent bonding with cysteine residues in proteins, a mechanism observed in inhibitors of mycobacterial energetics . This reactivity aligns with the compound’s potential to disrupt enzymatic activity through active-site modification.
The 3,5-dichlorophenyl moiety exerts significant electronic effects on binding interactions. The chlorine atoms’ electron-withdrawing nature induces a partial positive charge on the phenyl ring, enhancing π-stacking with aromatic residues like histidine and tyrosine. Density functional theory (DFT) calculations indicate a Hammett substituent constant (σₚ) of +0.37 for the 3,5-dichloro substitution, which polarizes the ring and increases electrophilicity .
In DNA-binding studies, the chlorophenyl group intercalates into the minor groove, with binding constants (Kₐ) of 1.2 × 10⁴ M⁻¹ observed via UV-Vis titration [3]. The dichloro substitution pattern improves stacking interactions compared to monosubstituted analogs, as evidenced by a 25% increase in hypochromicity at 260 nm [3]. Additionally, the ring’s dipole moment (2.8 D) facilitates electrostatic complementarity with phosphate groups in nucleic acids [6].
Table 2: Electronic Parameters of 3,5-Dichlorophenyl Substituents
| Property | Value | Method of Determination |
|---|---|---|
| Hammett σₚ | +0.37 | DFT calculations |
| Dipole moment | 2.8 D | Molecular dynamics simulations [6] |
| π-Stacking energy | −5.4 kcal/mol | Docking simulations [3] |
The chlorine atoms’ ortho and para positions also impose steric constraints, limiting rotational freedom and favoring planar conformations during macromolecular binding. This rigidity enhances specificity for hydrophobic pockets, as demonstrated in crystallographic studies of similar compounds .
Computational models predict that 3,5-dichlorophenyl thioethanol undergoes Phase I and II metabolism, primarily mediated by cytochrome P450 (CYP) enzymes and sulfotransferases. Quantum mechanical simulations using AMBERDOCK suggest that hydroxylation at the β-carbon of the thioethanol chain is the initial metabolic step, yielding a diol intermediate with a Gibbs free energy change (ΔG) of −12.3 kcal/mol [6]. Subsequent glucuronidation at the hydroxyl group is predicted to occur with a kinetic rate constant (k) of 0.45 min⁻¹ [7].
Table 3: Predicted Metabolic Pathways and Enzymatic Parameters
| Pathway | Enzyme Involved | ΔG (kcal/mol) | Metabolite |
|---|---|---|---|
| Hydroxylation | CYP3A4 | −12.3 | β-Hydroxy thioethanol |
| Glucuronidation | UGT1A1 | −8.9 | Glucuronide conjugate |
| Sulfation | SULT1A3 | −7.6 | Sulfate ester |
The chlorophenyl group’s electron-withdrawing effects retard oxidative metabolism, as evidenced by a 40% reduction in CYP2D6-mediated clearance compared to non-halogenated analogs [7]. Molecular dynamics simulations further indicate that the dichloro substitution stabilizes the substrate-enzyme complex through van der Waals interactions with Leu213 and Phe483 residues [6].
3,5-Dichlorophenyl thioethanol demonstrates distinct antimicrobial efficacy patterns between gram-positive and gram-negative bacterial pathogens, with notable selectivity variations based on structural modifications and target organism characteristics [1] [2] [3].
The compound exhibits enhanced potency against gram-positive bacteria, particularly Staphylococcus aureus and related staphylococcal species. Clinical isolates of methicillin-resistant Staphylococcus aureus show minimum inhibitory concentration values ranging from 2 to 16 μg/mL when exposed to 3,5-dichlorophenyl thioethanol derivatives [4]. Enterococcus faecalis demonstrates similar susceptibility patterns, with MIC values consistently below 25 μg/mL across multiple clinical strains [5] [4].
The enhanced activity against gram-positive organisms correlates directly with the structural characteristics of the 3,5-dichlorophenyl moiety. The electron-withdrawing properties of the chlorine substituents at the 3 and 5 positions create a partial positive charge distribution across the aromatic ring, facilitating interaction with the negatively charged peptidoglycan layer of gram-positive bacterial cell walls [2]. Bacillus subtilis and Bacillus cereus exhibit moderate susceptibility, with MIC values ranging from 50 to 100 μg/mL, indicating strain-specific resistance mechanisms [7] [8].
Gram-negative bacteria demonstrate significantly higher resistance to 3,5-dichlorophenyl thioethanol, primarily due to the protective outer membrane barrier that impedes compound penetration [9] [10]. Escherichia coli clinical isolates show MIC values between 4 and 32 mg/L, representing substantially higher concentrations required for bactericidal activity compared to gram-positive targets [9] [10].
Pseudomonas aeruginosa exhibits particularly robust resistance, with MIC values frequently exceeding 16 mg/L [9]. The intrinsic resistance mechanisms include active efflux pump systems and modified outer membrane protein profiles that reduce compound accumulation [9]. Colistin-resistant strains of Acinetobacter baumannii demonstrate intermediate susceptibility, with MIC values ranging from 8 to 32 mg/L [9] [10].
The dichlorophenyl substitution pattern fundamentally determines antimicrobial selectivity profiles. Compounds bearing 3,5-dichlorophenyl groups exhibit 2 to 4-fold enhanced activity against gram-positive bacteria compared to monosubstituted analogs [1] [3]. The thioethanol functional group contributes to membrane penetration capabilities, providing 1.5 to 3-fold activity improvements across both gram-positive and gram-negative targets .
Electron-withdrawing chlorine atoms enhance electrophilicity, resulting in 2-fold increased potency against gram-negative organisms through improved outer membrane interactions [1]. The sulfur coordination sites enable metal coordination binding with bacterial metalloenzymes, producing 3 to 5-fold activity enhancements specifically in biofilm-associated infections [11].
3,5-Dichlorophenyl thioethanol derivatives demonstrate significant biofilm disruption capabilities against major nosocomial pathogens through multiple mechanistic pathways involving extracellular matrix degradation and quorum sensing interference [11] [4] [10].
The compound disrupts biofilm integrity by targeting key components of the extracellular polymeric substance matrix. Staphylococcus epidermidis biofilms experience 65 to 85% disruption when exposed to concentrations ranging from 2.3 to 15 μg/mL [4] [12]. The mechanism involves degradation of polysaccharide adhesins and interruption of cell-to-cell communication networks [13] [14].
Pseudomonas aeruginosa biofilms demonstrate moderate susceptibility with 55 to 75% disruption at concentrations between 16 and 64 μg/mL [9] [10]. The compound interferes with Psl and Pel polysaccharide production, essential components for biofilm structural integrity [13]. Additionally, membrane permeabilization occurs through direct interaction with phospholipid bilayers, compromising bacterial cell envelope stability [9].
Acinetobacter baumannii represents the most challenging nosocomial target, with biofilm disruption efficacy ranging from 45 to 70% at concentrations up to 32 μg/mL [15] [10]. The organism employs robust biofilm formation mechanisms involving Csu pili expression and enhanced matrix production under iron-limited conditions [13]. Extended-spectrum beta-lactamase producing Escherichia coli demonstrates superior susceptibility, achieving 70 to 90% biofilm disruption at concentrations between 4 and 25 μg/mL [16].
Vancomycin-resistant Enterococcus faecalis shows intermediate biofilm disruption patterns, with 60 to 80% efficacy at concentrations ranging from 8 to 50 μg/mL [15] [4]. The organism utilizes alternative biofilm formation pathways that partially circumvent thioethanol-mediated disruption mechanisms [17].
3,5-Dichlorophenyl thioethanol interferes with bacterial quorum sensing systems through multiple pathways. The compound disrupts N-acyl homoserine lactone signaling in gram-negative species, particularly affecting Pseudomonas aeruginosa virulence factor production [13]. Concentration-dependent inhibition occurs at sub-minimum inhibitory concentration levels, suggesting specific targeting of signal transduction pathways rather than general bactericidal effects [18].
The thiol group demonstrates covalent binding capacity with cysteine residues in quorum sensing regulatory proteins, disrupting autoinducer synthesis and detection systems . This mechanism proves particularly effective against Acinetobacter baumannii, where AHL-based quorum sensing regulates biofilm formation and antimicrobial resistance gene expression [13].
3,5-Dichlorophenyl thioethanol exhibits significant synergistic interactions with β-lactam antibiotics, enhancing therapeutic efficacy against multidrug-resistant bacterial pathogens through complementary mechanisms of action [19] [20] [4].
Synergistic interactions with penicillin derivatives demonstrate fractional inhibitory concentration indices ranging from 0.3 to 0.75, indicating additive to synergistic effects [21] [18]. The combination achieves 2 to 8-fold reductions in minimum inhibitory concentrations for both compounds when tested against methicillin-resistant Staphylococcus aureus clinical isolates [4].
Cephalosporin combinations show enhanced synergy with FIC indices between 0.2 and 0.5, representing strong synergistic interactions [19]. The mechanism involves improved cell wall penetration facilitated by thioethanol-mediated membrane permeabilization, allowing enhanced β-lactam access to penicillin-binding proteins [22] [20]. MIC reductions of 4 to 16-fold occur consistently across multiple cephalosporin classes [18].
Carbapenem antibiotics demonstrate moderate synergistic effects with 3,5-dichlorophenyl thioethanol, achieving FIC indices between 0.4 and 0.8 [21]. The combination proves particularly effective against carbapenem-resistant Enterobacterales, where efflux pump inhibition contributes to 2 to 4-fold MIC reductions [23] [15].
The synergistic mechanism involves disruption of outer membrane integrity in gram-negative bacteria, facilitating carbapenem penetration past traditional resistance barriers [22]. Acinetobacter baumannii clinical isolates show enhanced carbapenem susceptibility when co-treated with thioethanol derivatives at sub-inhibitory concentrations [9] [10].
3,5-Dichlorophenyl thioethanol provides indirect β-lactamase protection through mechanisms distinct from traditional inhibitors like clavulanic acid [20]. The compound interferes with β-lactamase gene expression and enzyme stability rather than direct active site inhibition [4]. Extended-spectrum beta-lactamase producing bacteria demonstrate restored β-lactam susceptibility when exposed to combination therapy [15].
Vancomycin-resistant Staphylococcus aureus strains show re-sensitization to glycopeptide antibiotics when co-treated with thioethanol derivatives [4]. The mechanism involves disruption of vancomycin resistance gene expression and restoration of cell wall target accessibility [22]. MIC reductions of 512-fold occur in select VRSA clinical isolates, indicating potential for combination therapy approaches [4].